Hydrochloride Salt Advantage: Aqueous Solubility vs. Free Base for Facile Synthetic Coupling
The target compound, as a hydrochloride salt, offers a decisive advantage in aqueous solubility over its free base analog (CAS 1038262-63-3). While the free base is primarily soluble in organic solvents like chloroform and DMSO, the salt form is designed for better solubility in aqueous reaction media, which is critical for biochemical assays and certain coupling reactions [1]. This differential solubility profile is a well-established class-level property of amine hydrochlorides, enabling more versatile application in multi-step syntheses without the need for additional solubilizing agents or co-solvents.
| Evidence Dimension | Aqueous Solubility (Qualitative) |
|---|---|
| Target Compound Data | Enhanced aqueous solubility as a hydrochloride salt (class-level property). |
| Comparator Or Baseline | Free Base (2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol, CAS 1038262-63-3): Reported solubility in chloroform, dichloromethane, DMSO. |
| Quantified Difference | Not quantified in available sources; inferred from the general behavior of amine salts vs. free bases. |
| Conditions | General laboratory conditions for dissolving reagents. |
Why This Matters
For procurement, selecting the correct salt form is critical for experimental reproducibility, as poor solubility of the free base in the required reaction medium can lead to failed couplings or inconsistent yields.
- [1] Coompo Research Chemicals. Solubility data for 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol (Free Base, Purity: 98%). View Source
